molecular formula C21H22FN5 B6468388 4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2640862-28-6

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline

Cat. No.: B6468388
CAS No.: 2640862-28-6
M. Wt: 363.4 g/mol
InChI Key: UMNYBDPCINTTBC-UHFFFAOYSA-N
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Description

“4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves chemical modification of the quinoline nucleus . This approach is commonly used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

Quinolines, including “this compound”, are nitrogen-containing bicyclic compounds . The quinoline nucleus is present in numerous biological compounds .


Chemical Reactions Analysis

The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

Quinolines, including “4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline”, exhibit important biological activities . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions for research on “4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline” and other quinoline derivatives could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5/c1-14-19(22)21(25-20(24-14)15-6-7-15)27-12-10-26(11-13-27)18-8-9-23-17-5-3-2-4-16(17)18/h2-5,8-9,15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNYBDPCINTTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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